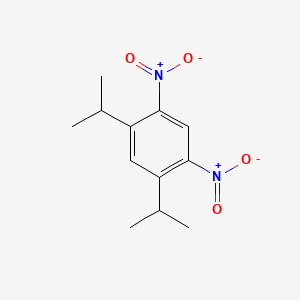

1,5-Diisopropyl-2,4-Dinitrobenzol

Übersicht

Beschreibung

1,5-Diisopropyl-2,4-dinitrobenzene (DIPDNB) is a nitroaromatic compound with a wide range of applications. Its unique combination of properties, such as its high boiling point, low volatility, and low toxicity, make it an attractive choice for use in industrial and scientific research applications. DIPDNB is also used as a reagent in organic synthesis, as a fuel additive, and as a stabilizer for explosives. In

Wissenschaftliche Forschungsanwendungen

.

Biochemische Synthese

Diese Verbindung dient als biochemisches Reagenz für die Synthese anderer komplexer Moleküle. Ihr fester Zustand und ihre Stabilität bei Raumtemperatur machen sie für verschiedene chemische Reaktionen in der synthetischen Chemie geeignet .

Bestimmung von D-Aminosäuren

Sie wurde als bifunktionelles Reagenz bei der Bestimmung von D-Aminosäuren eingesetzt. Diese Anwendung ist entscheidend für das Verständnis der Stereochemie von Aminosäuren in biologischen Systemen .

Hochleistungsflüssigchromatographie (HPLC)

In der analytischen Chemie, insbesondere in der HPLC, kann 1,5-Diisopropyl-2,4-Dinitrobenzol verwendet werden, um Diastereomere aus Aminosäuren zu erzeugen, die dann getrennt und quantifiziert werden können. Dies ist für die präzise Analyse komplexer Mischungen unerlässlich .

Chemische Modifikation von Proteinen

Die Verbindung findet Anwendung bei der chemischen Modifikation von Proteinen. Dieser Prozess ist wichtig für die Identifizierung funktioneller Gruppen und das Verständnis von Proteininteraktionen und -dynamik .

Chromogene Reagenzien

Sie wird auch bei der Entwicklung neuer chromogener Reagenzien zur Markierung von Aminogruppen in Peptiden eingesetzt. Dies hat Auswirkungen auf die Visualisierung und Verfolgung von Peptiden in verschiedenen Forschungsanwendungen .

Wirkmechanismus

Target of Action

It’s known that dinitrobenzenes, a group to which this compound belongs, often interact with various enzymes and proteins within the cell .

Mode of Action

It’s worth noting that dinitrobenzenes can undergo nucleophilic aromatic substitution reactions . This involves the displacement of a substituent on the aromatic ring by a nucleophile, which could potentially alter the function of target molecules within the cell .

Biochemical Pathways

It’s known that dinitrobenzenes can be involved in various metabolic pathways in bacteria . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Its molecular weight is252.27 , which could influence its absorption and distribution within the body.

Action Environment

It’s important to note that this compound is intended for research use only .

Biochemische Analyse

Biochemical Properties

1,5-Diisopropyl-2,4-dinitrobenzene plays a significant role in biochemical reactions, particularly in nucleophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, leading to the depletion of glutathione levels in cells . This interaction is crucial as it affects the redox balance within the cell and can lead to oxidative stress.

Cellular Effects

1,5-Diisopropyl-2,4-dinitrobenzene has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,5-Diisopropyl-2,4-dinitrobenzene can lead to alterations in the density and distribution pattern of microfilaments and microtubules in cells . These changes can impact cell structure and function, leading to various cellular responses.

Molecular Mechanism

The molecular mechanism of 1,5-Diisopropyl-2,4-dinitrobenzene involves its interaction with biomolecules through nucleophilic aromatic substitution. This compound can form a Meisenheimer complex, a negatively charged intermediate, during the reaction . This interaction can lead to enzyme inhibition or activation and changes in gene expression, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Diisopropyl-2,4-dinitrobenzene can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to 1,5-Diisopropyl-2,4-dinitrobenzene can lead to sustained depletion of glutathione levels and persistent oxidative stress . These long-term effects can significantly impact cellular health and function.

Dosage Effects in Animal Models

The effects of 1,5-Diisopropyl-2,4-dinitrobenzene vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects. At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . It is essential to determine the threshold levels to avoid toxicity and ensure safe usage in research.

Metabolic Pathways

1,5-Diisopropyl-2,4-dinitrobenzene is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase, affecting the metabolic flux and levels of metabolites . These interactions can influence the overall metabolic state of the cell and lead to changes in cellular function.

Transport and Distribution

The transport and distribution of 1,5-Diisopropyl-2,4-dinitrobenzene within cells and tissues are crucial for its activity. The compound can be transported through specific transporters or binding proteins, affecting its localization and accumulation within the cell . These factors play a significant role in determining the compound’s efficacy and toxicity.

Subcellular Localization

1,5-Diisopropyl-2,4-dinitrobenzene’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes.

Eigenschaften

IUPAC Name |

1,5-dinitro-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRVNCAMWDHLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507392 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77256-78-1 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

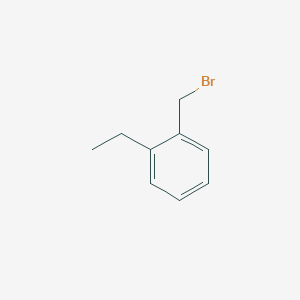

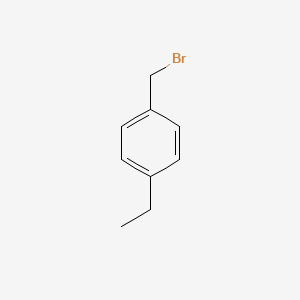

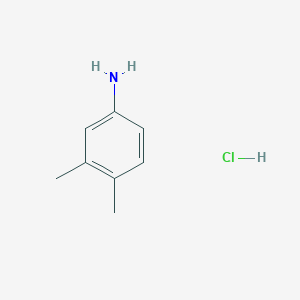

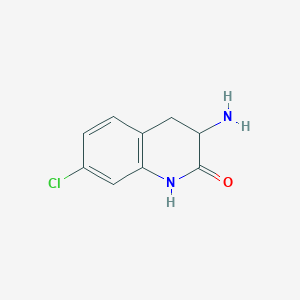

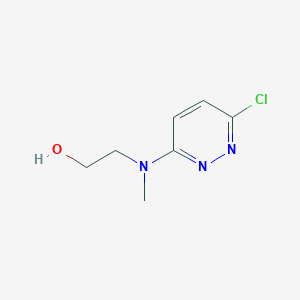

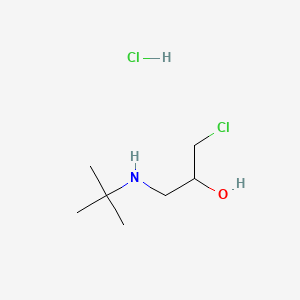

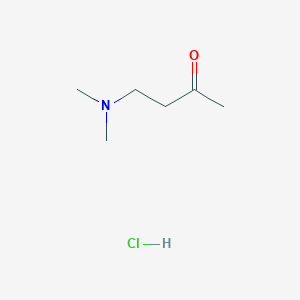

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)